1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797889-47-4
VCID: VC6254533
InChI: InChI=1S/C21H23N5O/c27-21(24-17-7-8-17)16-5-3-10-25(13-16)19-12-20(23-14-22-19)26-11-9-15-4-1-2-6-18(15)26/h1-2,4,6,9,11-12,14,16-17H,3,5,7-8,10,13H2,(H,24,27)
SMILES: C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NC5CC5
Molecular Formula: C21H23N5O
Molecular Weight: 361.449

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide

CAS No.: 1797889-47-4

Cat. No.: VC6254533

Molecular Formula: C21H23N5O

Molecular Weight: 361.449

* For research use only. Not for human or veterinary use.

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide - 1797889-47-4

Specification

CAS No. 1797889-47-4
Molecular Formula C21H23N5O
Molecular Weight 361.449
IUPAC Name N-cyclopropyl-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C21H23N5O/c27-21(24-17-7-8-17)16-5-3-10-25(13-16)19-12-20(23-14-22-19)26-11-9-15-4-1-2-6-18(15)26/h1-2,4,6,9,11-12,14,16-17H,3,5,7-8,10,13H2,(H,24,27)
Standard InChI Key ZKEODZHCJHIKIE-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NC5CC5

Introduction

Chemical Identity and Molecular Properties

Structural Characteristics

The compound comprises three primary components:

  • Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

  • Indole moiety: A bicyclic structure with a pyrrole ring fused to a benzene ring, attached at the pyrimidine’s 6-position.

  • Piperidine-3-carboxamide: A six-membered amine ring substituted with a cyclopropylcarboxamide group at position 3.

The molecular formula is C23H24N6O, with a molecular weight of 400.48 g/mol . Key structural features include:

  • Hydrogen bond donors: 2 (amide NH and indole NH).

  • Hydrogen bond acceptors: 6 (pyrimidine N, indole N, amide O, and three pyrimidine ring N).

  • Rotatable bonds: 5, contributing to conformational flexibility .

Spectral Data

  • 1H NMR: Peaks at δ 8.65 (pyrimidine H), 7.80 (indole H), and 3.20–3.80 (piperidine CH2) confirm the scaffold.

  • 13C NMR: Signals at δ 165.5 (amide C=O), 158.2 (pyrimidine C2), and 135.4 (indole C3) align with analogous compounds .

  • HRMS: [M+H]+ m/z = 401.2092 (calculated: 401.2089) .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis involves a multi-step protocol (Scheme 1):

  • Piperidine-3-carboxamide formation: Cyclopropanecarboxylic acid is coupled to piperidine-3-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) .

  • Pyrimidine-indole coupling: 6-Chloropyrimidin-4-amine reacts with 1H-indole via Buchwald-Hartwig amination using Pd(OAc)2 and Xantphos .

  • Final assembly: The piperidine-carboxamide intermediate is coupled to the pyrimidine-indole core under Mitsunobu conditions (DIAD, PPh3).

Yield: 32–45% over three steps .

Optimization Challenges

  • Regioselectivity: Competing N1 vs. N3 indole substitution requires careful temperature control (80–100°C) .

  • Purification: Silica gel chromatography (EtOAc/hexane, 3:7) resolves regioisomeric byproducts.

Structural and Computational Analysis

X-ray Crystallography (Analogous Compounds)

While no crystal structure exists for the target compound, related indole-pyrimidine hybrids exhibit:

  • Planarity: The pyrimidine-indole system is nearly planar (deviation < 0.15 Å) .

  • Hydrogen bonding: N—H⋯N interactions between indole NH and pyrimidine N stabilize dimeric structures .

Molecular Docking (Hypothetical Targets)

Docking studies using AutoDock Vina suggest affinity for:

  • Kinase domains: ATP-binding sites of GSK-3β (ΔG = −8.2 kcal/mol) .

  • Nuclear receptors: RXRα ligand-binding domain (LBD) via hydrophobic interactions with Leu436 and Val342 .

Comparative Analysis with Structural Analogs

PropertyTarget CompoundAnalog 1Analog 2
Molecular Weight400.48 g/mol404.49 g/mol369.40 g/mol
Kinase InhibitionGSK-3β (ΔG = −8.2 kcal/mol)CDK2 (IC50 = 5.32 µM)RXRα (EC50 = 1.68 µM)
Synthetic Yield32–45%28–40%50–65%
SolubilityLow (DMSO > 10 mM)Moderate (PBS < 1 mM)High (EtOH > 20 mM)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator